molecular formula C20H22N2O5 B2470626 2-(4-methoxyphenoxy)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide CAS No. 896272-96-1

2-(4-methoxyphenoxy)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide

Cat. No. B2470626
CAS RN: 896272-96-1
M. Wt: 370.405
InChI Key: VTOASIXEZZNFHQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthetic Chemistry Methodologies

A study by Galeazzi et al. (1996) demonstrates the use of oxidative cyclization for synthesizing 1,3,4-trisubstituted pyrrolidin-2-ones, highlighting the potential of similar compounds for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms. This process is significant for developing compounds with specific stereochemical configurations, essential for drug development and biological applications (Galeazzi, Mobbili, & Orena, 1996).

Pharmaceutical Compound Development

Research on the synthesis of novel compounds for pharmaceutical applications includes the development of N-(3-Amino-4-methoxyphenyl)acetamide as an intermediate for azo disperse dyes, showcasing the diverse industrial applications of such compounds beyond direct pharmaceutical use (Zhang Qun-feng, 2008). Another example is the work by Virk et al. (2018), where N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized and evaluated for enzyme inhibitory activities, indicating the role of such compounds in developing inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase (Virk et al., 2018).

Enzyme Inhibition Studies

The synthesis and evaluation of protein tyrosine phosphatase 1B inhibitors by Saxena et al. (2009) provide an example of how acetamide derivatives, including compounds with methoxyphenyl groups, can be used to inhibit specific enzymes implicated in diseases such as diabetes. This research suggests potential therapeutic applications for acetamide derivatives in managing diseases through enzyme inhibition (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-16-6-8-17(9-7-16)27-13-19(23)21-14-10-20(24)22(12-14)15-4-3-5-18(11-15)26-2/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOASIXEZZNFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

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